Octahydro-2H-3,1-benzoxazin-2-one
Description
Octahydro-2H-3,1-benzoxazin-2-one is a bicyclic organic compound comprising a benzoxazinone core with full saturation of its aromatic ring system. The "octahydro" designation indicates that all eight hydrogen positions in the fused benzene ring are saturated, resulting in a non-aromatic, fully hydrogenated structure. This contrasts with partially hydrogenated analogs like Efavirenz (2,4-dihydro-1H-3,1-benzoxazin-2-one derivatives), which retain some aromatic character. The compound’s saturated structure imparts distinct conformational flexibility, solubility, and metabolic stability compared to its unsaturated counterparts .
Properties
CAS No. |
105098-84-8 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1,4,4a,5,6,7,8,8a-octahydrobenzo[d][1,3]oxazin-2-one |
InChI |
InChI=1S/C8H13NO2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h6-7H,1-5H2,(H,9,10) |
InChI Key |
XDUDBJNUDVXMCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)COC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
One-Step Mannich Condensation
The Mannich reaction is a cornerstone for synthesizing benzoxazine derivatives. In one-step protocols, equimolar quantities of formaldehyde, a primary amine, and a phenolic compound react under acidic or thermal conditions. For instance, heating benzylamine, formaldehyde, and phenol at 80–100°C in toluene yields 3,4-dihydro-2H-1,3-benzoxazine precursors, which undergo hydrogenation to afford octahydro-2H-3,1-benzoxazin-2-one. This method achieves moderate yields (60–75%) but requires rigorous purification to eliminate oligomeric byproducts.
Two-Step Mannich Condensation
To enhance selectivity, a two-step approach isolates the intermediate N,N-dihydroxymethylamine before cyclization. In the first step, formaldehyde and benzylamine form a perhydrotriazine intermediate, which subsequently reacts with phenol under reflux to yield the benzoxazine framework. This method improves regioselectivity, achieving yields up to 85% while minimizing side reactions.
Three-Step Mannich Reaction
For sterically hindered substrates, a three-step sequence involving ortho-hydroxybenzylamine intermediates ensures optimal ring closure. The final hydrogenation step, catalyzed by palladium on carbon (Pd/C) under hydrogen gas, quantitatively reduces the dihydrobenzoxazine to the octahydro derivative. This method is favored for synthesizing enantiomerically pure variants but involves longer reaction times (24–48 hours).
Synthesis from 3-Hydroxy-γ-Butyrolactone
A novel route employs 3-hydroxy-γ-butyrolactone as a chiral precursor. Treatment with a primary amine (e.g., methylamine) in ethanol at 60°C forms an amide intermediate, which undergoes reduction with sodium borohydride (NaBH4) followed by carbonylation using phosgene (COCl2) to yield this compound. This method provides enantiomeric excess >90% and is scalable to multigram quantities, making it suitable for pharmaceutical applications.
Reaction Conditions:
- Step 1: 3-Hydroxy-γ-butyrolactone + Methylamine → Amide (60°C, 12 hours)
- Step 2: NaBH4 Reduction (0°C, 2 hours)
- Step 3: Carbonylation with COCl2 (RT, 6 hours)
Solvent-Free and Catalytic Methods
Solvent-Free Synthesis
Environmental concerns have driven the adoption of solvent-free protocols. Mixing paraformaldehyde, benzylamine, and phenol at 100°C under mechanical agitation directly yields 3,4-dihydro-2H-1,3-benzoxazine, which is hydrogenated to the target compound. This method eliminates solvent waste and reduces production costs by 30–40% compared to traditional routes.
Tin(IV) Chloride-Catalyzed Cyclization
Tin(IV) chloride (SnCl4) catalyzes the cyclization of ortho-hydroxybenzylamines with aldehydes, enhancing reaction rates and yields. For example, reacting 2-(aminomethyl)phenol with benzaldehyde in the presence of SnCl4 (5 mol%) at 60°C affords this compound in 92% yield within 4 hours. The catalyst facilitates intramolecular nucleophilic attack, accelerating oxazine ring formation.
Alternative Routes Using Salicylaldehyde and Methylene Bromide
Salicylaldehyde-Based Cyclization
Salicylaldehyde reacts with primary amines and methylene bromide (CH2Br2) in dimethylformamide (DMF) to form 2H-1,3-benzoxazin-2-ones, which are hydrogenated to the octahydro derivative. This method offers functional group tolerance, allowing the introduction of electron-withdrawing or donating substituents on the aromatic ring.
Methylene Bromide-Mediated Ring Closure
In a two-step process, methylene bromide acts as a methylene donor. Ortho-hydroxybenzylamine intermediates react with CH2Br2 in the presence of potassium carbonate (K2CO3) to form the oxazine ring, followed by catalytic hydrogenation. Yields range from 70–80%, with reaction times of 6–8 hours.
Industrial and Scalable Approaches
Continuous Flow Hydrogenation
Industrial production employs continuous flow reactors for high-throughput hydrogenation of dihydrobenzoxazine intermediates. Using a fixed-bed reactor with Pd/Al2O3 catalyst at 50–80°C and 10–15 bar H2, this method achieves >95% conversion with minimal catalyst deactivation.
Copper-Catalyzed One-Pot Synthesis
A copper(I) iodide (CuI)-catalyzed one-pot method condenses haloaryloxy acyl chlorides with primary amines in acetonitrile at 80°C, directly yielding this compound. This approach reduces intermediate isolation steps, achieving 85–90% yields on kilogram scales.
Mechanistic Considerations and Optimization
Ring-Closure Mechanisms
The formation of the oxazine ring proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by dehydration. In Mannich-type reactions, the intermediacy of iminium ions facilitates cyclization, while SnCl4 stabilizes transition states through Lewis acid coordination.
Byproduct Management
Common byproducts include oligomeric species and over-reduced derivatives. Adding molecular sieves (4Å) during cyclization absorbs water, shifting equilibrium toward product formation. Hydrogenation byproducts are minimized using poisoned catalysts (e.g., Lindlar catalyst) to prevent over-reduction.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Catalyst | Scalability |
|---|---|---|---|---|
| One-Step Mannich | 60–75 | 12–24 hours | None | Laboratory |
| SnCl4-Catalyzed | 85–92 | 4–6 hours | SnCl4 | Pilot Plant |
| Solvent-Free | 70–80 | 8–10 hours | None | Industrial |
| Copper-Catalyzed One-Pot | 85–90 | 6–8 hours | CuI | Industrial |
| 3-Hydroxy-γ-Butyrolactone | 75–85 | 20 hours | None | Multigram |
Chemical Reactions Analysis
Types of Reactions: Octahydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized to form benzoxazinones, which are valuable intermediates in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include N-halosuccinimide for halogenation, Fe/AcOH for reduction, and various alkylating agents for substitution reactions .
Major Products Formed: The major products formed from the reactions of this compound include halogenated benzoxazinones, reduced benzoxazinones, and various substituted derivatives .
Scientific Research Applications
Octahydro-2H-3,1-benzoxazin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of biologically active compounds . In biology, it has been studied for its antimicrobial, anti-inflammatory, and antitumor activities . In medicine, it is used in the development of pharmaceuticals, including antiretroviral drugs and enzyme inhibitors . In industry, it is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of octahydro-2H-3,1-benzoxazin-2-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, leading to its antimicrobial and antitumor effects . The compound’s structure allows it to interact with specific receptors and proteins, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Structural Differences
The primary distinction lies in the degree of saturation and functional substituents. Below is a comparative analysis with Efavirenz, a well-studied benzoxazinone derivative:
The saturated core of this compound eliminates π-π stacking interactions critical for binding to targets like HIV-1 reverse transcriptase (RT), as seen in Efavirenz.
Pharmacological Activity
Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. Its activity stems from:
- Aromatic Interactions: The dihydro-benzoxazinone core facilitates binding to a hydrophobic pocket in HIV-1 RT.
- Substituent Effects : The 4-trifluoromethyl and 6-chloro groups enhance binding affinity and metabolic stability .
In contrast, this compound lacks these substituents and aromaticity, rendering it unlikely to exhibit antiviral activity. However, its saturated structure may confer advantages in other therapeutic areas, such as reduced off-target effects. For example, Efavirenz’s neuropsychiatric adverse effects (NPAEs) are linked to off-target interactions with serotonin receptors ; the absence of aromaticity in this compound could mitigate such risks.
Physicochemical and Pharmacokinetic Properties
The saturated structure of this compound may improve solubility and reduce cytochrome P450-mediated metabolism compared to Efavirenz, which relies on substituents for stability .
Patent and Classification Context
Efavirenz is described in patents using its IUPAC name and Markush structures covering variations in substituents and stereochemistry . This compound, as a parent structure, could serve as a scaffold for novel derivatives, though current intellectual property focuses on substituted dihydro analogs like Efavirenz .
Research Implications
Aromaticity and Substituents : Critical for target-specific activity (e.g., antiviral effects).
Saturation : May reduce off-target interactions but requires compensatory functionalization for efficacy.
Further research could explore hybrid structures combining partial saturation with targeted substituents to balance pharmacokinetics and safety.
Q & A
Q. What analytical methods are recommended for determining the purity and enantiomeric excess of Octahydro-2H-3,1-benzoxazin-2-one in synthetic samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with a chiral stationary phase (e.g., amylose- or cellulose-based columns) is critical for resolving enantiomers. For quantification, LC-MS/MS with a monolithic column provides high sensitivity and robustness, especially for trace impurities . Polarimetric analysis of specific optical rotation (e.g., -86 to -98° for Efavirenz analogs) confirms enantiomeric identity, as detailed in pharmacopeial standards . Melting point determination (136–141°C range) and NMR spectroscopy further validate structural integrity .
Q. How can solubility and stability profiles of this compound be optimized for in vitro assays?
- Methodological Answer : Solubility screening in aprotic solvents (e.g., methanol, dimethyl sulfoxide) is recommended, as benzoxazinones are typically hydrophobic . Stability studies under varying pH (2–9) and temperature (4–37°C) conditions should use UV-Vis spectroscopy or LC-MS to monitor degradation products. For biological assays, co-solvents like cyclodextrins or surfactants (e.g., Tween-80) enhance aqueous solubility without altering target binding .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges during the synthesis of this compound derivatives?
- Methodological Answer : Enantioselective synthesis often employs chiral auxiliaries or catalysts. For example, Efavirenz analogs are resolved using (-)-camphanic acid chloride to isolate the (S)-enantiomer via diastereomeric salt crystallization . Asymmetric alkynylation or cyclopropanation reactions can also introduce stereocenters with >99% enantiomeric excess (ee), validated by chiral HPLC . Computational modeling (e.g., DFT) aids in predicting transition states to optimize stereochemical outcomes .
Q. How can off-target interactions of this compound with CNS receptors be systematically investigated?
- Methodological Answer : Radioligand binding assays against serotonin (5-HT) receptors (e.g., 5-HT2A, 5-HT3) and dopamine transporters are essential, as benzoxazinones like Efavirenz exhibit serotonergic off-target effects . In silico docking studies (e.g., using AutoDock Vina) identify potential binding pockets, while patch-clamp electrophysiology quantifies ion channel modulation. Behavioral assays in rodent models (e.g., forced swim test) correlate molecular interactions with neuropsychiatric adverse effects (NPAEs) .
Q. What methodologies reconcile discrepancies in pharmacological data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from metabolic differences or protein binding. Parallel studies should compare in vitro IC50 values (e.g., HIV reverse transcriptase inhibition) with in vivo efficacy using pharmacokinetic/pharmacodynamic (PK/PD) modeling . Plasma protein binding assays (e.g., equilibrium dialysis) and metabolite profiling via LC-HRMS identify factors reducing bioavailability . Dose-ranging studies in transgenic animal models (e.g., humanized CD4+ mice) bridge mechanistic and therapeutic outcomes .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the metabolic stability of this compound analogs?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., liver microsomes vs. hepatocytes). Standardize protocols using pooled human liver microsomes (pHLM) with NADPH cofactors and LC-MS quantification . Cross-validate findings with cytochrome P450 (CYP) isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Comparative studies in multiple species (rat, dog, human) clarify interspecies variability .
Experimental Design Considerations
Q. What in vitro models best predict the antiviral efficacy of this compound derivatives?
- Methodological Answer : Use TZM-bl cells expressing HIV-1 LTR-driven luciferase to quantify viral entry inhibition . For resistance profiling, site-directed mutagenesis of reverse transcriptase (e.g., K103N, Y181C) evaluates compound efficacy against mutant strains . Time-of-addition experiments differentiate early (fusion) vs. late (integration) antiviral mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
